molecular formula C9H8F2N2O2 B571785 N-Cyclopropyl-2,3-difluoro-6-nitroaniline CAS No. 1249882-57-2

N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Cat. No. B571785
M. Wt: 214.172
InChI Key: ZJCMNSWNFKRDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a chemical compound with the CAS Number: 1249882-57-2. It has a molecular weight of 214.17 and its IUPAC name is N-cyclopropyl-2,3-difluoro-6-nitroaniline .


Molecular Structure Analysis

The InChI code for N-Cyclopropyl-2,3-difluoro-6-nitroaniline is 1S/C9H8F2N2O2/c10-6-3-4-7 (13 (14)15)9 (8 (6)11)12-5-1-2-5/h3-5,12H,1-2H2 . This code provides a specific standard for molecular structure representation.

Scientific Research Applications

Mechanistic Probes in Nitrosation Reactions

N-Cyclopropyl-N-alkylanilines have been synthesized to study their reactions with nitrous acid, revealing insights into the nitrosation of N,N-dialkyl aromatic amines. The study demonstrates the specific cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism involving the formation of an amine radical cation followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes, derived from cyclopropanation reactions, have been used as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and their subsequent oxidation to pyrroles. This process highlights the versatility of cyclopropyl derivatives in synthesizing densely functionalized pyrroles (Wurz & Charette, 2005).

Anesthetic Target Identification

Research on anesthetic gases like xenon, nitrous oxide, and cyclopropane has identified two-pore-domain K+ channels as a novel target for their actions. This discovery adds a new dimension to the understanding of the molecular basis of anesthesia and suggests potential research applications for cyclopropyl derivatives in studying anesthetic mechanisms (Gruss et al., 2004).

Trifluoromethyl Cyclopropanes Synthesis

The Corey-Chaykovsky reaction of nitro styrenes with fluorinated sulfur ylides has been optimized for the synthesis of cis-configured trifluoromethyl cyclopropanes. These compounds are significant building blocks in pharmaceutical and agrochemical agent construction, demonstrating the utility of cyclopropyl and nitroaniline derivatives in synthesizing functionally diverse molecules (Hock et al., 2017).

Novel Synthesis of Nitroanilines and Nitropyridines

A powerful method for synthesizing various nitro compounds, including nitropyridines and nitroanilines, has been reported. This synthesis involves a three-component ring transformation, showcasing the role of cyclopropyl derivatives in facilitating complex chemical transformations (Le & Nishiwaki, 2018).

properties

IUPAC Name

N-cyclopropyl-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMNSWNFKRDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734419
Record name N-Cyclopropyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2,3-difluoro-6-nitroaniline

CAS RN

1249882-57-2
Record name N-Cyclopropyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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